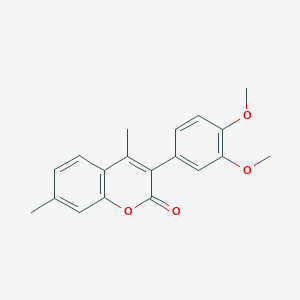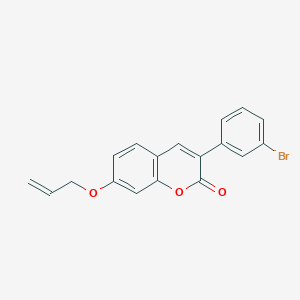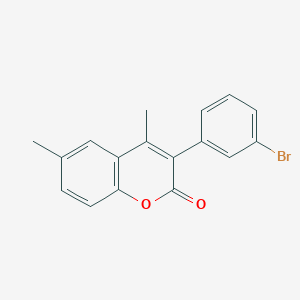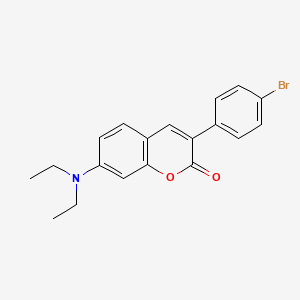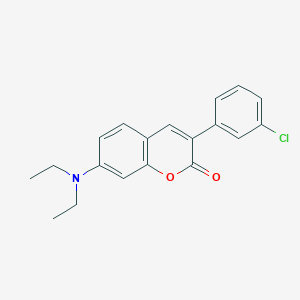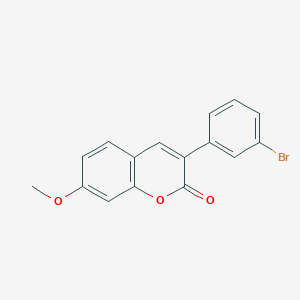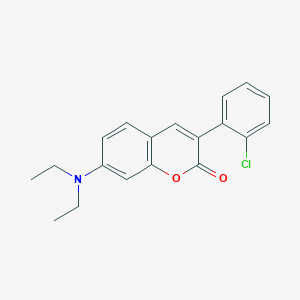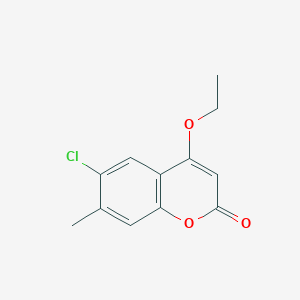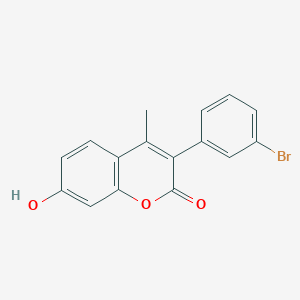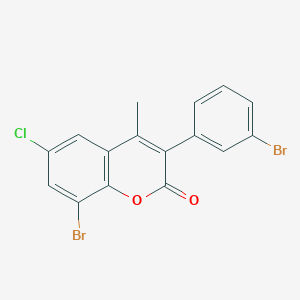
2,6-二甲基-4-(3-硝基苯基)-1,4-二氢吡啶-3,5-二羧酸
描述
“2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid” is a chemical compound that is related to several other compounds used in medicine, such as Nicardipine hydrochloride and 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a series of 1,4-dihydropyridine-2-mercapto-quinazolinone hybrids were synthesized using a nucleophilic substitution reaction . Another method involved the esterification of optically active monocarboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and related compounds. It is a 1,4-dihydropyridine derivative, which means it has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) that has been reduced (i.e., hydrogenated) at the 1 and 4 positions .
科学研究应用
1. 脑血管扩张
Higuchi、Sasaki 和 Sado (1975) 的一项研究开发了一种高灵敏度的方法来定量测定血浆中的这种化合物。该方法可用于评估口服给药后人体血浆中的化合物浓度,表明其在脑血管扩张中的潜在应用 (Higuchi、Sasaki 和 Sado,1975)。
2. 结构分析和药理活性
Triggle 等人。(1980) 检查了包括该化合物在内的各种衍生物的晶体结构,以了解它们的构象及其与生物活性的相关性。这项研究对于开发钙通道拮抗剂具有重要意义 (Triggle、Shefter 和 Triggle,1980)。
3. 合成和血管扩张活性
Suh 等人的一项研究。(1990) 专注于合成该化合物的非对称衍生物并测试它们对血管平滑肌的影响。这项研究突出了该化合物有效的血管扩张活性,展示了其在血管健康应用中的潜力 (Suh 等,1990)。
4. 分子构象探索
Rowan 和 Holt (1996) 研究了该化合物的各种酯化形式的结构。他们的研究提供了有关分子结构的修改如何影响该化合物潜在活性的见解,尤其是在钙拮抗方面 (Rowan 和 Holt,1996)。
5. 光学活性衍生物的合成
Shibanuma 等人。(1980) 合成了该化合物的旋光活性形式,有助于理解立体化学如何影响其生物活性。他们的研究在开发具有特定方向特性的药物中尤为相关 (Shibanuma 等,1980)。
作用机制
While the specific mechanism of action for “2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid” is not mentioned in the sources I found, related compounds like Nimodipine and Benidipine are known to act as calcium channel blockers . They inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
属性
IUPAC Name |
2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-4-3-5-10(6-9)17(22)23/h3-6,13,16H,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDPJNSHSWMCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid and its derivatives exert their vasodilatory effects?
A: While the exact mechanism remains under investigation, research suggests that these compounds primarily act as calcium channel blockers. [] This inhibition of calcium influx into vascular smooth muscle cells leads to relaxation and subsequent vasodilation, particularly in the coronary and cerebral arteries. [, ]
Q2: Are there differences in the vasodilatory potency and selectivity of these compounds across different vascular beds?
A: Yes, studies indicate that 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid derivatives exhibit a greater vasodilatory effect on cerebral and coronary vessels compared to femoral vessels. [] This suggests a degree of selectivity in their action, potentially offering advantages in targeting specific vascular regions. []
Q3: Has the impact of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid on myocardial infarction healing been investigated?
A: Yes, research in a canine model showed that pre- and post-treatment with nicardipine, a derivative of the compound, significantly modified hemodynamic responses following coronary artery ligation. [] The treatment notably maintained lower left ventricular systolic pressure and inhibited the increase in left ventricular end-diastolic pressure. [] Further investigation revealed significant modifications in left ventricular geometry, suggesting a potential beneficial effect on myocardial infarct healing. []
Q4: What are the analytical methods commonly employed for the detection and quantification of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid and its derivatives in biological samples?
A: Electron capture gas chromatography (GC) has been successfully employed to determine the concentration of YC-93, a derivative of the compound, in plasma samples. [] This method provides a sensitive and specific approach for pharmacokinetic studies and monitoring drug levels.
Q5: How does the structure of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid derivatives relate to their activity?
A: The core 1,4-dihydropyridine structure is essential for the calcium channel blocking activity. [] Modifications to the ester side chains at positions 3 and 5 significantly impact the potency, duration of action, and selectivity of these compounds. [, ] Research exploring various substitutions on this scaffold aims to optimize pharmacological properties for specific therapeutic applications. []
Q6: What are the potential implications of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid derivatives inhibiting cyclic AMP phosphodiesterase?
A: While primarily recognized for calcium channel blocking, some derivatives, like YC-93, have demonstrated inhibitory effects on cyclic AMP phosphodiesterase. [] This finding suggests a potential for broader physiological effects beyond vasodilation, warranting further investigation into the interplay of these mechanisms.
Q7: Can you elaborate on the synthesis of lercanidipine hydrochloride, a notable derivative of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid?
A: Lercanidipine hydrochloride synthesis involves a multi-step process, commencing with the condensation of 3-nitrobenzaldehyde and methyl acetoacetate. [] This is followed by Michael addition and hydrolysis to yield the key intermediate, 2,6-dimethyl-4-(3-nitrophenyl)- 1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. [] Subsequent steps involve acyl chloride formation, esterification, and HCl salt formation to afford lercanidipine hydrochloride. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

